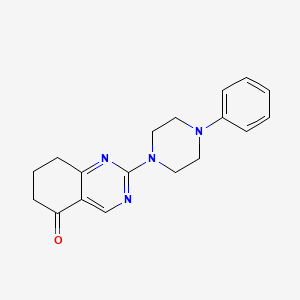

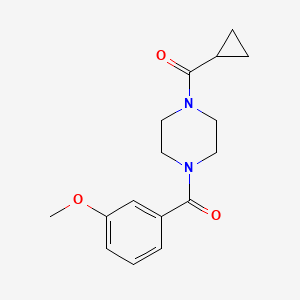

2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PIP5K1C inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound has been found to have significant effects on various biochemical and physiological processes, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Quinazolinone derivatives, including structures analogous to 2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone, have been synthesized and tested for their antitumor activities. For instance, derivatives with dithiocarbamate side chains exhibited significant in vitro antitumor activity against human myelogenous leukemia K562 cells, with some compounds demonstrating inhibitory activities with IC(50) values as low as 0.5 microM (Cao et al., 2005). Furthermore, 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones were prepared and evaluated for their antitumor activity, showing promising results (Abdel-Jalil et al., 2005).

Serotonin Receptor Ligands

New derivatives of the compound have been synthesized and evaluated as ligands for serotonin receptors, notably 5-HT7 and 5-HT1A. These studies aimed to elucidate structural modifications affecting binding affinity, with some derivatives displaying high affinity and acting as dual ligands for these receptors, indicating potential applications in neurological research (Intagliata et al., 2017).

Anti-Inflammatory and Analgesic Properties

Novel derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Research has shown that incorporating diverse N and O heterocyclic moieties can yield compounds with promising activity in these areas, highlighting their potential for the development of new therapeutic agents (Mohamed et al., 2009).

Anticonvulsive and Antihypoxic Agents

Certain 4-phenoxy-2-(1-piperazinyl)quinazolines exhibit potent anticonvulsive activity comparable to established drugs like carbamazepine or phenytoin, with some being highlighted as promising candidates for antiepileptic drugs due to their potent activity and minimal side effects (Hori et al., 1990).

Stability Under Stress Conditions

The stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a closely related compound, has been studied under various stressful conditions. It was found to be stable to UV radiation, high temperatures, and oxidants, though it showed instability to hydrolysis in an alkaline medium. This research contributes to the understanding of the compound's chemical stability, which is crucial for its potential pharmaceutical applications (Gendugov et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c23-17-8-4-7-16-15(17)13-19-18(20-16)22-11-9-21(10-12-22)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQJNNBTONKOMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5575363.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide](/img/structure/B5575368.png)

![N-(3-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5575382.png)

![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)

![4-[(cycloheptylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5575402.png)

![5-ethoxy-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5575409.png)

![(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5575414.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5575433.png)

![N-{3-[(2-fluorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5575438.png)